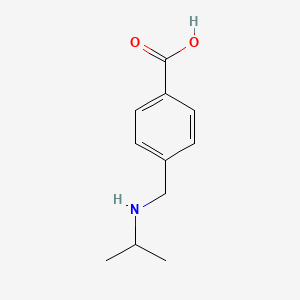

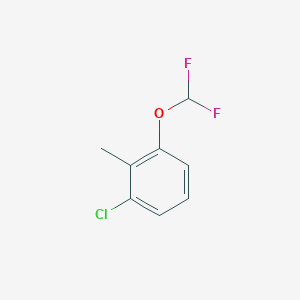

![molecular formula C14H19Br2N3 B3175898 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 960509-83-5](/img/structure/B3175898.png)

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

概要

説明

“4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” is an organic compound . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .

Synthesis Analysis

The synthesis of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” involves a multi-step reaction . The first step involves the use of tetrakis(triphenylphosphine) palladium(0) and potassium carbonate in tetrahydrofuran and water at 80°C for 12 hours . The second step is similar to the first, but it is carried out under an inert atmosphere . In some cases, a third step is added, which involves the use of piperidine in acetonitrile at 80°C for 7 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Chemical Reactions Analysis

The compound has been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as semiconductors in OFET devices .Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.13 . It is a solid compound that appears as a white to pale yellow powder . It is soluble in organic solvents like dimethyl sulfoxide (DMSO), but insoluble in water .科学的研究の応用

Organic Field-Effect Transistors (OFETs)

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives have been used as p-type semiconductors in organic field-effect transistors . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Organic Solar Cells

These compounds have potential applications in organic electronics, such as organic solar cells . They have advantages that include low-cost, flexibility, and bio-compatibility .

Sensors

The compounds based on 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole can also be used in sensors . The electronic structures of these compounds can be modified to fulfill the demands of different applications .

Photodetectors

These compounds can be used in photodetectors . The performance of organic semiconductors is governed not only by the molecular structure but also by how molecules or polymer chains assemble in the solid state .

Optical Waveguide Devices

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole derivatives can be used in optical waveguide devices . The more ordered packing structures in one-dimensional (1D) crystalline organic semiconductors lead to relatively better and more reproducible device performance .

Fluorescent Compound

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is a fluorescent compound that has been used as a reference in cyclic voltammetry and gel permeation chromatography . It emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm .

作用機序

Mode of Action

It is known that the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .

Result of Action

It is known that the compound is a fluorescent compound that emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole. For instance, the compound’s fluorescence can be altered by thermal treatment or annealing . Additionally, the compound’s solubility in water and organic solvents may affect its distribution and stability in various environments .

Safety and Hazards

The safety data sheet for “4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The compound has been characterized and tested in organic field-effect transistors (OFETs) . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices . This suggests potential future directions in the development of new semiconductors for OFET devices.

特性

IUPAC Name |

4,7-dibromo-2-octylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNIUQLWVBBJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857056 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960509-83-5 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

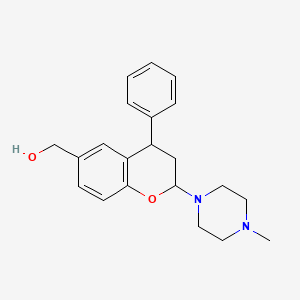

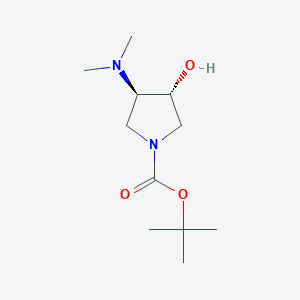

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)

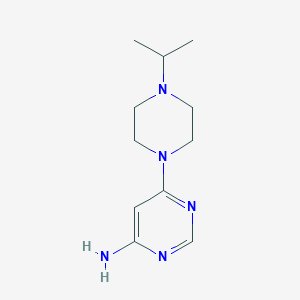

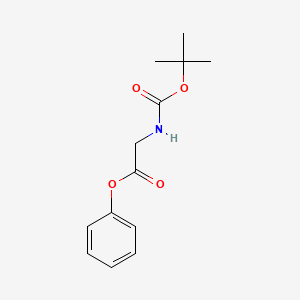

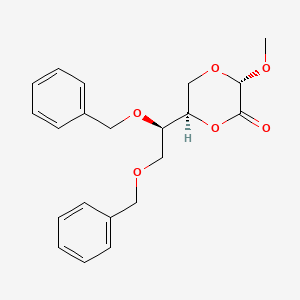

![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)

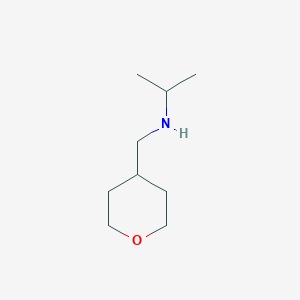

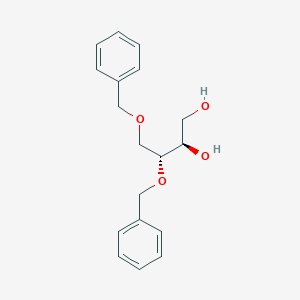

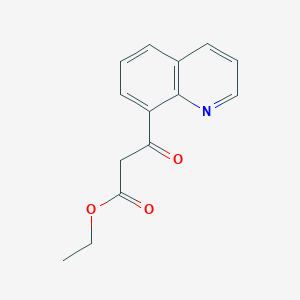

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)

![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)